[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 307549-54-8
VCID: VC1993695
InChI: InChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17)
SMILES: CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

CAS No.: 307549-54-8

Cat. No.: VC1993695

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid - 307549-54-8

Specification

CAS No. 307549-54-8
Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
IUPAC Name 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid
Standard InChI InChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17)
Standard InChI Key VCEAHEMKSWXOSU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O

Introduction

Chemical Properties and Structure

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is characterized by a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . The compound features a tetrahydrocyclopenta[c]chromen core with a methyl substituent at position 7, an oxo group at position 4, and an oxyacetic acid moiety at position 9 . Its structure incorporates both a chromene skeleton and a fused cyclopentane ring, creating a complex polycyclic system with multiple functional groups.

Physical and Chemical Identifiers

The compound's detailed chemical identifiers are presented in Table 1, which provides essential information for accurate identification and characterization.

Table 1: Chemical Identifiers and Properties of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

PropertyValue
CAS Number307549-54-8
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
IUPAC Name2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid
InChIInChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17)
InChIKeyVCEAHEMKSWXOSU-UHFFFAOYSA-N
SMILESCC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O
Purity (Commercial)≥95%

These identifiers are crucial for laboratory and research applications, enabling precise compound identification across different chemical databases and literature sources .

Structural Features

The structural characteristics of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid contribute significantly to its reactivity and biological profile. The compound contains:

  • A tetrahydrochromen ring system fused with a cyclopentane moiety

  • A methyl group at position 7 that influences lipophilicity

  • An oxo functional group at position 4 that can participate in hydrogen bonding

  • An oxyacetic acid side chain at position 9 that provides an additional site for biological interactions

These structural elements collectively determine the compound's physicochemical properties, including solubility, reactivity, and biological activity profiles.

Biological Activity and Research Applications

Research on [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is ongoing, with investigations focused on its potential therapeutic applications. As part of the broader class of chromen derivatives, this compound may exhibit various biological activities that are currently being explored.

Structure-Activity Relationships

Understanding the structure-activity relationships of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid provides valuable insights into how structural modifications might affect biological activity. Several structural analogues with varying substituents have been identified, allowing for comparative analysis of their properties.

Related Compounds

Several compounds share structural similarities with [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid, including:

Table 2: Structural Analogues and Their Distinctive Features

CompoundCAS NumberKey Structural Differences
Methyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate314744-25-7Ester derivative instead of free acid
[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid326102-27-6Chloro substitution at position 8 and different positioning of other groups
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid314743-72-1Different positioning of methyl and oxyacetic acid groups
[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid302551-41-3Different ring system with varied substituent positions

These structural variations may lead to differences in biological activity, pharmacokinetic properties, and therapeutic potential . Comparative studies of these analogues could provide valuable insights into structure-function relationships and guide future molecular design efforts.

Future Research Directions

Further research on [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid could focus on several promising areas:

  • Detailed characterization of biological mechanisms of action

  • Structure optimization to enhance potency and selectivity

  • Exploration of potential applications in specific disease models

  • Development of more efficient synthetic routes

  • Investigation of structure-activity relationships through systematic modification of functional groups

These research directions would contribute to a more comprehensive understanding of the compound's potential therapeutic applications and biological significance. The unique structural features of this molecule make it an interesting candidate for continued investigation in medicinal chemistry research programs.

SupplierCatalog/Reference IDNotes
PubChemCID 1990882Listed as active compound
VulcanchemVC1993695For research use only
Cymit Quimica3D-FM124503Listed as discontinued
Cymit Quimica10-F314847Listed as discontinued
Sigma-AldrichR503304Commercial product
Various suppliersMultiple catalog numbersReferenced in compound databases

The commercial production typically aims for a purity of ≥95%, making it suitable for research applications . Storage recommendations generally include refrigeration to maintain stability and prevent degradation.

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